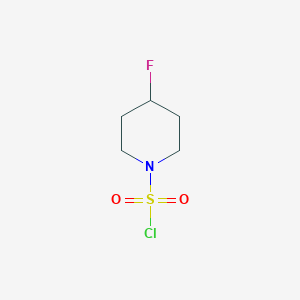

4-Fluoropiperidine-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-fluoropiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-5(7)2-4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHYQGAUXRGHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Fluoropiperidine-1-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available.

Fluorination: The piperidine is fluorinated at the fourth position using a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Sulfonylation: The fluorinated piperidine is then reacted with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group at the first position.

Industrial Production Methods:

In an industrial setting, the production of 4-Fluoropiperidine-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and reactors allows for precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

4-Fluoropiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Sulfonamides: Formed from nucleophilic substitution reactions.

Fluorinated Derivatives: Resulting from coupling reactions.

Scientific Research Applications

Medicinal Chemistry

4-Fluoropiperidine-1-sulfonyl chloride is primarily utilized in the synthesis of sulfonamide derivatives, which are crucial for developing new therapeutic agents. Sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Synthesis of Sulfonamides

The compound acts as a reagent in the formation of sulfonamide bonds. For instance, it can be reacted with amines to yield sulfonamides that have shown potential as inhibitors in various biological pathways. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack by amines.

Table 1: Examples of Sulfonamides Synthesized from 4-Fluoropiperidine-1-sulfonyl chloride

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfapyridine | Sulfapyridine | Antibacterial |

| Sulfamethoxazole | Sulfamethoxazole | Antibacterial |

| Sulfadiazine | Sulfadiazine | Antibacterial |

Drug Discovery

The compound is increasingly used in drug discovery processes, particularly for synthesizing libraries of compounds that can be screened for biological activity. Its ability to form stable sulfonamide linkages makes it a valuable tool for creating diverse chemical libraries.

Combinatorial Chemistry

In combinatorial chemistry, 4-Fluoropiperidine-1-sulfonyl chloride serves as a key intermediate for generating a wide range of sulfonamide derivatives. These derivatives can then be evaluated for their pharmacological properties.

Case Study:

A recent study demonstrated the synthesis of a library of sulfonamide-based inhibitors targeting specific enzymes involved in disease pathways. The screening revealed several candidates with promising inhibitory activity against target enzymes, showcasing the utility of 4-Fluoropiperidine-1-sulfonyl chloride in drug development .

Bioconjugation Chemistry

4-Fluoropiperidine-1-sulfonyl chloride has found applications in bioconjugation chemistry, where it is used to modify biomolecules such as proteins and peptides. The introduction of the sulfonyl group enhances the reactivity of these biomolecules, allowing for more efficient conjugation processes.

Protein Labeling

The compound can be employed to label proteins for various analytical techniques, including mass spectrometry and fluorescence microscopy. Its ability to react selectively with amino acid side chains makes it suitable for developing labeled biomolecules that retain their biological activity.

Table 2: Applications in Protein Labeling

| Protein Type | Labeling Method | Application |

|---|---|---|

| Antibodies | Fluorescent Labeling | Immunofluorescence |

| Enzymes | Mass Spectrometry Labeling | Enzyme Activity Assays |

Mechanism of Action

The mechanism of action of 4-Fluoropiperidine-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Fluoropiperidine-1-sulfonyl Chloride and Analogues

Biological Activity

4-Fluoropiperidine-1-sulfonyl chloride is a fluorinated piperidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its structure, characterized by a piperidine ring with a fluorine atom and a sulfonyl chloride group, positions it as a versatile compound in the synthesis of pharmaceuticals and agrochemicals. This article discusses the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Fluoropiperidine-1-sulfonyl chloride is . The presence of the fluorine atom can enhance the biological activity of compounds by influencing their conformational behavior and interaction with biological targets. The sulfonyl chloride group is reactive, allowing for various chemical transformations that can lead to diverse biological effects.

The biological activity of 4-Fluoropiperidine-1-sulfonyl chloride is primarily attributed to its ability to form sulfonamides through reactions with amines. These sulfonamides can act as enzyme inhibitors or receptor modulators, impacting various physiological processes. The compound has been investigated for its potential as an antibacterial agent, particularly against Mycobacterium tuberculosis (Mtb) and other pathogens.

Antibacterial Activity

Research has shown that analogs of 4-Fluoropiperidine-1-sulfonyl chloride exhibit significant antibacterial properties. A study focusing on the SAR of related compounds revealed promising results against Mtb. For instance, compounds derived from the 4-phenylpiperidine series demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM . The target for these compounds was identified as MmpL3, an essential protein in Mtb's cell wall biosynthesis.

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| 4PP-1 | 6.3 | 100 |

| 4PP-2 | 2.0 | 99 |

| 4PP-4 | 21 | Modest |

Calcium Channel Inhibition

In addition to antibacterial activity, the compound has been evaluated for its effects on calcium channels. A study assessed its inhibition of CaV2.2 and CaV3.2 channels using neuroblastoma SH-SY5Y cells and HEK293T cells expressing recombinant human CaV3.2 α1 subunit. The results indicated that certain analogs had superior activity compared to established controls .

Study on Stability and Efficacy

A comprehensive study investigated the stability of various fluorinated compounds, including derivatives of 4-Fluoropiperidine-1-sulfonyl chloride, in rat plasma. The findings showed that several analogs exhibited high stability with half-lives exceeding 60 hours, indicating their potential for therapeutic applications .

Antiviral Activity Assessment

Another study evaluated the antiviral properties of fluorinated analogs against several viruses, including HSV-1 and HCMV. However, it was noted that these compounds generally lacked significant antiviral activity at nontoxic concentrations . This highlights the specificity of biological activity associated with the compound's structure.

Q & A

Q. What are the optimal synthetic routes for 4-fluoropiperidine-1-sulfonyl chloride, and how can reaction yields be improved?

The synthesis typically involves fluorination of piperidine derivatives followed by sulfonylation. A two-step approach is common:

- Step 1 : Introduce fluorine at the 4-position of piperidine using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

- Step 2 : React the fluorinated piperidine with chlorosulfonic acid or sulfuryl chloride to form the sulfonyl chloride group.

Optimization strategies : - Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

- Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency .

- Purify intermediates via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) to minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing 4-fluoropiperidine-1-sulfonyl chloride?

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify piperidine ring protons (δ 1.5–3.5 ppm) and fluorine-induced deshielding effects on adjacent carbons.

- <sup>19</sup>F NMR : Confirm fluorination (single peak near δ -180 ppm for aromatic fluorine) .

- IR Spectroscopy : Detect sulfonyl chloride stretching vibrations (1360 cm<sup>-1</sup> for S=O, 580 cm<sup>-1</sup> for S-Cl) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> and isotopic patterns from chlorine .

Q. What safety protocols are essential when handling 4-fluoropiperidine-1-sulfonyl chloride?

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of volatile decomposition products (e.g., HCl, SO2) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the sulfonyl chloride group?

The 4-fluoro group enhances electrophilicity at the sulfonyl chloride, facilitating nucleophilic substitutions (e.g., with amines or alcohols). Computational studies (DFT) show:

- Increased partial positive charge on sulfur due to fluorine’s inductive effect.

- Lower activation energy for reactions with nucleophiles like piperidine (ΔG<sup>‡</sup> reduced by ~5 kcal/mol vs. non-fluorinated analogs) .

Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic assays (e.g., UV-Vis monitoring at 260 nm) .

Q. What are the stability profiles of 4-fluoropiperidine-1-sulfonyl chloride under varying storage conditions?

- Thermal Stability : Decomposes above 40°C, releasing HCl (TGA/DSC data). Store at 2–8°C under argon .

- Hydrolytic Stability : Half-life of 24 hours in aqueous pH 7.4 buffer; accelerates in basic conditions (pH >9). Stabilize with desiccants (e.g., molecular sieves) .

- Light Sensitivity : UV-Vis studies show degradation under UV light (λ = 254 nm); use amber glass vials .

Q. How can computational modeling guide the design of derivatives using 4-fluoropiperidine-1-sulfonyl chloride?

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets).

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with reactivity/toxicity .

Tools : Gaussian (DFT), AutoDock Vina, or MOE for simulations. Validate with experimental IC50 or kinetic data .

Q. How to resolve contradictions in reported synthetic yields for 4-fluoropiperidine-1-sulfonyl chloride derivatives?

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylated or dimerized species) .

- Reagent Purity : Ensure fluorinating agents are anhydrous (KF titration). Contaminated DAST reduces yields by >30% .

- Scale Effects : Pilot small-scale reactions (0.1 mmol) before scaling up; microreactors improve mixing for exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.